molecular formula C24H19Br2NO5S B13380260 Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B13380260
M. Wt: 593.3 g/mol
InChI Key: VZGFTGNGSAWVOJ-ITFAFNGDSA-N
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Description

Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate (CAS: 592513-61-6) is a structurally complex heterocyclic compound featuring a thiophene backbone substituted with multiple functional groups. Key structural elements include:

  • Ethyl carboxylate ester: Modifies solubility and bioavailability.
  • 4-Oxo-4,5-dihydrothiophene core: A conjugated system that may influence electronic properties and reactivity.

Its synthesis and characterization likely employ techniques such as NMR spectroscopy (as demonstrated in analogous studies ) and X-ray crystallography (via programs like SHELX ).

Properties

Molecular Formula

C24H19Br2NO5S

Molecular Weight

593.3 g/mol

IUPAC Name

ethyl (5Z)-2-benzoylimino-5-[(3,5-dibromo-4-prop-2-enoxyphenyl)methylidene]-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C24H19Br2NO5S/c1-3-10-32-21-16(25)11-14(12-17(21)26)13-18-20(28)19(24(30)31-4-2)23(33-18)27-22(29)15-8-6-5-7-9-15/h3,5-9,11-13,28H,1,4,10H2,2H3/b18-13-,27-23?

InChI Key

VZGFTGNGSAWVOJ-ITFAFNGDSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C(=C2)Br)OCC=C)Br)/SC1=NC(=O)C3=CC=CC=C3)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C(=C2)Br)OCC=C)Br)SC1=NC(=O)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

General Synthesis Approach

The synthesis of compounds like Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including:

  • Step 1: Preparation of the Thiophene Core

    • Synthesis of the thiophene ring can be achieved through various methods, such as the Gewald reaction or the Paal-Knorr synthesis.
  • Step 2: Introduction of the Allyloxy Group

    • Allylation reactions, often involving allyl bromide or allyl chloride, can be used to introduce the allyloxy group onto the benzylidene moiety.
  • Step 3: Bromination

    • Bromination of the benzylidene ring can be achieved using bromine in a suitable solvent, such as dichloromethane or acetic acid.
  • Step 4: Benzoylation

    • The benzoyl group can be introduced via a condensation reaction with benzoyl chloride.

Challenges and Considerations

  • Regioselectivity : Ensuring the correct positioning of substituents on the benzylidene ring can be challenging.
  • Stereochemistry : The (E)- or (Z)-configuration of the benzylidene double bond must be controlled.
  • Protecting Groups : Use of protecting groups may be necessary to prevent unwanted side reactions.

Analytical Techniques

Analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atoms on the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway.

Scientific Research Applications

Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Influences on Physicochemical Properties

  • Halogenation : The 3,5-dibromo substitution in the target compound increases molecular weight and lipophilicity compared to chloro analogs (e.g., 4-chloro derivatives in Table 1). Bromine’s larger atomic radius may enhance van der Waals interactions in biological targets .
  • Solubility : Sulfonyl and sulfone groups in analogs (e.g., 4-chloro-2-(imidazolylsulfonyl)-5-methylphenyl ethyl ether) improve aqueous solubility relative to the target compound’s ester-dominated structure .

Spectroscopic and Crystallographic Characterization

  • NMR Spectroscopy : Like Isorhamnetin-3-O glycoside , the target compound’s ¹H- and ¹³C-NMR spectra would reveal distinct shifts for the allyloxy protons (~δ 4.5–5.5 ppm) and aromatic bromine-induced deshielding.
  • Crystallography : Programs such as SHELXL enable precise determination of the benzylidene-thiophene dihedral angle, critical for understanding conformational stability compared to less rigid analogs.

Biological Activity

Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C20H19Br2N2O3S
  • Molecular Weight : 485.25 g/mol

Structural Characteristics

The compound features a thiophene carboxylate backbone with multiple functional groups that contribute to its biological activity. The presence of dibromobenzylidene and allyloxy groups enhances its reactivity and potential interaction with biological targets.

Anticancer Properties

Recent studies indicate that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2) .

The proposed mechanisms of action for related compounds include:

  • Induction of apoptosis through the mitochondrial pathway.
  • Inhibition of specific enzymes such as carbonic anhydrase isoforms associated with tumor growth .

Case Studies

  • Anticancer Activity : A study evaluating various thiazolidinone derivatives found that certain compounds significantly inhibited the proliferation of MCF-7 cells, with IC50 values indicating effective potency . This suggests that this compound could exhibit similar effects due to its structural analogies.
  • Enzyme Inhibition : Research on similar compounds has demonstrated inhibition of carbonic anhydrase isoforms II and IX. These isoforms are often overexpressed in tumors, making them critical targets for anticancer therapies .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameAnticancer ActivityEnzyme TargetIC50 Value
Compound AYesCA II2.6 nM
Compound BYesCA IX16.1 nM
Ethyl 5-[4-(allyloxy)...PotentialTBDTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step condensation reactions. A general approach involves refluxing substituted benzaldehydes with thiophene precursors in ethanol or DMF-acetic acid mixtures under catalytic conditions (e.g., glacial acetic acid or sodium acetate). For example, similar thiophene derivatives are synthesized by refluxing thiosemicarbazides with oxo-compounds in DMF-acetic acid (2:1 v/v) for 2–4 hours .
  • Critical Parameters : Reaction time, solvent polarity, and stoichiometry of benzaldehyde derivatives significantly affect yields. Longer reflux durations (4–6 hours) improve crystallinity but may risk decomposition of sensitive functional groups like allyloxy moieties .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of key protons (e.g., allyloxy CH₂ groups at δ 4.5–5.0 ppm, aromatic protons in dibromobenzylidene at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z for C₂₄H₁₈Br₂N₂O₅S: ~656.9) .
  • HPLC : Purity >95% using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Screening Protocols :

  • Anti-inflammatory Activity : COX-2 inhibition assays using LPS-induced RAW 264.7 macrophages, with IC₅₀ comparisons to NSAIDs like indomethacin .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations .

Advanced Research Questions

Q. How does the substitution pattern (e.g., allyloxy vs. methoxy groups) impact biological activity and target selectivity?

  • Structure-Activity Relationship (SAR) :

  • Allyloxy Group : Enhances membrane permeability due to lipophilicity, improving bioavailability in cellular assays .
  • Dibromo Substitution : Increases steric bulk, potentially reducing off-target interactions but may lower solubility. Comparative studies show dibromo derivatives exhibit 20–30% higher COX-2 inhibition than monobromo analogs .
    • Data Interpretation : Contradictions in activity between in vitro and in vivo models may arise from metabolic instability of allyloxy groups .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in ¹H NMR)?

  • Case Study : A 2025 study reported anomalous δ 5.2 ppm peaks due to residual DMF in recrystallized samples. Resolution involved repeated washing with ethanol and vacuum drying .
  • Advanced Techniques : 2D NMR (COSY, HSQC) to distinguish overlapping aromatic protons and verify Z/E isomerism in the benzylidene moiety .

Q. How can computational methods (e.g., molecular docking) predict interactions with biological targets?

  • Protocol :

Target Selection : COX-2 (PDB ID: 5KIR) or EGFR kinase (PDB ID: 1M17) .

Docking Software : AutoDock Vina with Lamarckian GA parameters.

Key Interactions : The dibromobenzylidene group forms halogen bonds with Arg120 in COX-2, while the thiophene ring stabilizes π-π stacking with Tyr385 .

  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine predictive models .

Q. What are the mechanistic pathways for its degradation under physiological conditions?

  • Stability Studies :

  • Hydrolytic Degradation : The ester group undergoes pH-dependent hydrolysis (t₁/₂ = 8 hours at pH 7.4), forming carboxylic acid derivatives .
  • Oxidative Pathways : Allyloxy groups are susceptible to CYP450-mediated epoxidation, detected via LC-MS/MS metabolites .

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